molecular formula C17H13BrN4O2S B14919407 6-(4-Bromophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Bromophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14919407
M. Wt: 417.3 g/mol
InChI Key: NLPOKHSSHTZIBQ-UHFFFAOYSA-N
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Description

3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazolothiadiazole core, followed by the introduction of the bromophenyl and methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, bromobenzene, and methoxybenzene, under conditions such as refluxing in organic solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER is unique due to its triazolothiadiazole core, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13BrN4O2S

Molecular Weight

417.3 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(3,5-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4O2S/c1-23-13-7-11(8-14(9-13)24-2)15-19-20-17-22(15)21-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3

InChI Key

NLPOKHSSHTZIBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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